molecular formula C14H19NO3 B13621866 Methyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate

Methyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate

Cat. No.: B13621866
M. Wt: 249.30 g/mol
InChI Key: CXMAHFXDVQWVEQ-UHFFFAOYSA-N
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Description

Methyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate is a compound that belongs to the pyrrolidine class of chemicals. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a pyrrolidine ring substituted with an ethoxyphenyl group and a carboxylate ester, making it a valuable scaffold for drug discovery and development.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate
  • Methyl 4-(4-methylphenyl)pyrrolidine-3-carboxylate
  • Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate

Uniqueness

Methyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for further research and development .

Biological Activity

Methyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrrolidine class of compounds, characterized by a pyrrolidine ring substituted with an ethoxyphenyl group and a carboxylate moiety. The molecular formula is C14H17NO2C_{14}H_{17}NO_2, and its structural formula can be represented as follows:

Ethoxyphenyl groupPyrrolidine ringCarboxylate\text{Ethoxyphenyl group}-\text{Pyrrolidine ring}-\text{Carboxylate}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects. The precise mechanisms are still under investigation, but preliminary studies suggest potential interactions with:

  • Enzymatic pathways : Modulation of enzymes involved in metabolic processes.
  • Receptor binding : Interaction with neurotransmitter receptors, which may influence neurological functions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

PathogenMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus8Methicillin1
Escherichia coli16Ciprofloxacin2

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS). These findings suggest potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Cancer Research : A study explored the compound's effects on cancer cell lines, revealing that it induced apoptosis in MCF-7 breast cancer cells. The compound decreased cell viability and altered cell cycle progression, indicating its potential as an anticancer agent.
  • Neuropharmacology : Another investigation assessed the neuroprotective effects of this compound in models of oxidative stress. Results indicated a significant reduction in neuronal cell death, suggesting its utility in neurodegenerative disease management.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C14H19NO3/c1-3-18-11-6-4-10(5-7-11)12-8-15-9-13(12)14(16)17-2/h4-7,12-13,15H,3,8-9H2,1-2H3

InChI Key

CXMAHFXDVQWVEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CNCC2C(=O)OC

Origin of Product

United States

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